molecular formula C22H35N3O13 B12296631 [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate

[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate

Cat. No.: B12296631
M. Wt: 549.5 g/mol
InChI Key: SBLCSGRZSLBMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate: is a complex organic compound that features multiple functional groups, including azide, polyethylene glycol (PEG) chains, and acetylated glucose

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate typically involves multiple steps:

    Acetylation of Glucose: The initial step involves the acetylation of glucose to form tetra-acetylated glucose.

    PEGylation: The next step is the attachment of a PEG chain to the acetylated glucose. This is achieved through a series of etherification reactions.

These reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Triazoles: Formed from CuAAC reactions.

    Hydroxylated Derivatives: Formed from hydrolysis of acetyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its azide group makes it particularly useful in click chemistry, where it can be used to create triazole linkages.

Biology

In biological research, the compound can be used for labeling and tracking biomolecules. The PEG chain enhances its solubility and biocompatibility, making it suitable for use in various biological assays.

Medicine

In medicine, the compound has potential applications in drug delivery systems. The PEGylation helps in improving the pharmacokinetics of drugs, while the azide group allows for targeted delivery through bioorthogonal reactions.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and nanomaterials. Its unique functional groups allow for versatile modifications and applications.

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate involves its ability to participate in bioorthogonal reactions. The azide group can react with alkynes to form stable triazole linkages, which can be used for targeted delivery of drugs or imaging agents. The PEG chain enhances solubility and reduces immunogenicity, making it suitable for in vivo applications .

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-tetra-Ac-beta-D-glucose: Similar in structure but with different PEG chain lengths and functional groups.

    Tetraacetylated Glucose Derivatives: Compounds with similar acetylation but lacking the azide and PEG groups.

Uniqueness

The uniqueness of [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate lies in its combination of azide, PEG, and acetylated glucose. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.

Biological Activity

The compound [3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate (CAS RN: 381716-33-2) is a complex organic molecule that has gained attention due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H31N3O12
  • Molecular Weight : 505.477 g/mol
  • IUPAC Name : [(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate]

The compound features multiple acetyloxy and azido groups that may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of drug delivery systems and potential therapeutic applications. The incorporation of azido groups allows for click chemistry applications, which are pivotal in bioconjugation and targeted drug delivery.

  • Cellular Uptake : The azido groups facilitate cellular uptake through endocytosis mechanisms.
  • Targeted Delivery : The compound can be modified to target specific cell types, enhancing the efficacy of therapeutic agents.
  • Regulation of Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis.

Study 1: Antibody Conjugation

A study demonstrated the use of this compound in conjugating antibodies for targeted cancer therapy. The azido functionality allowed for the selective attachment of therapeutic agents to antibodies, enhancing their specificity towards tumor cells. The results indicated a significant increase in cytotoxicity against cancer cell lines compared to unmodified antibodies .

Study 2: In Vitro Efficacy

In vitro tests showed that the compound exhibits anti-cancer properties by inducing apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Study 3: Drug Delivery Systems

Research highlighted the effectiveness of this compound as a carrier for hydrophobic drugs. Its ability to form stable complexes with such drugs improved their solubility and bioavailability. The study reported enhanced therapeutic outcomes in animal models when using this compound as a delivery vehicle .

Data Tables

Property Value
Molecular FormulaC20H31N3O12
Molecular Weight505.477 g/mol
CAS Number381716-33-2
IUPAC Name[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate]
Biological Activity Effect
Antibody ConjugationEnhanced specificity in targeting tumor cells
In Vitro EfficacyInduction of apoptosis in cancer cell lines
Drug Delivery SystemsImproved solubility and bioavailability of hydrophobic drugs

Properties

Molecular Formula

C22H35N3O13

Molecular Weight

549.5 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3

InChI Key

SBLCSGRZSLBMCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.